Europium perchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

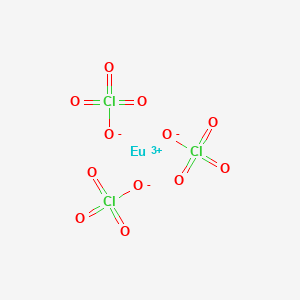

europium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Eu/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBBDPJZIDRZFY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu(ClO4)3, Cl3EuO12 | |

| Record name | Europium(III) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Europium(III)_perchlorate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13537-22-9 | |

| Record name | Europium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

europium perchlorate coordination chemistry and compounds

An In-Depth Technical Guide to the Coordination Chemistry and Compounds of Europium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Europium(III) perchlorate serves as a pivotal precursor in the synthesis of highly luminescent coordination compounds, which are of significant interest across various scientific disciplines, including materials science, bio-imaging, and diagnostics. The weakly coordinating nature of the perchlorate anion (ClO₄⁻) makes europium(III) perchlorate an excellent starting material for fundamental studies of ligand-metal interactions and for the construction of novel functional materials. This guide provides a comprehensive overview of the synthesis, structural diversity, and unique photophysical properties of this compound coordination compounds. It further delves into the practical applications of these complexes and outlines the critical safety protocols required when handling perchlorate-containing energetic materials. This document is intended to be a valuable resource for researchers and professionals engaged in the development of advanced lanthanide-based technologies.

Introduction: The Unique Position of Europium(III) in Coordination Chemistry

Europium, a member of the lanthanide series, possesses a unique set of electronic and photophysical properties that make it a cornerstone of modern coordination chemistry.[1][2] The trivalent europium ion (Eu³⁺) is particularly notable for its characteristic and intense red luminescence, a consequence of its f-f electronic transitions.[3] These transitions, while Laporte-forbidden, become partially allowed in an asymmetric coordination environment, leading to sharp, line-like emission spectra.[4] The 4f orbitals of the Eu³⁺ ion are shielded by the outer 5s and 5p electron shells, which minimizes quenching of the excited state by the surrounding environment.[5]

The choice of the counter-ion in the precursor salt is of paramount importance in the design of europium complexes. The perchlorate anion (ClO₄⁻) is a large, weakly coordinating anion, which often does not directly participate in the inner coordination sphere of the europium ion in solution.[6] This makes europium(III) perchlorate an ideal starting material for the synthesis of a wide range of coordination compounds, as the coordination sphere is readily accessible to incoming ligands.

Synthesis of this compound and its Coordination Compounds

The synthesis of europium(III) perchlorate coordination compounds typically involves a multi-step process that begins with the preparation of the hydrated europium(III) perchlorate salt, followed by the introduction of the desired organic ligands.

Preparation of Europium(III) Perchlorate

Hydrated europium(III) perchlorate is commonly synthesized by the reaction of europium(III) oxide (Eu₂O₃) with a stoichiometric amount of perchloric acid (HClO₄).[6][7]

Experimental Protocol: Synthesis of Europium(III) Perchlorate Hexahydrate

-

Reaction Setup: In a well-ventilated fume hood, suspend a pre-weighed amount of high-purity europium(III) oxide in deionized water.

-

Acid Addition: Slowly and carefully add a stoichiometric amount of 70% perchloric acid to the europium(III) oxide suspension with constant stirring. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

-

Dissolution: Continue stirring and gentle heating until all the europium(III) oxide has dissolved, resulting in a clear, colorless solution.

-

Crystallization: Concentrate the solution by slow evaporation on a steam bath or in a desiccator over a suitable drying agent (e.g., concentrated sulfuric acid or P₄O₁₀) to induce crystallization.

-

Isolation: Collect the resulting colorless crystals of europium(III) perchlorate hexahydrate by vacuum filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

Caption: General workflow for the synthesis of europium(III) coordination complexes from europium(III) oxide.

Synthesis of Europium(III) Coordination Complexes

The synthesis of europium(III) coordination complexes from europium(III) perchlorate is highly versatile.[6] The general strategy involves the reaction of the europium(III) perchlorate salt with the desired ligands in a suitable solvent or solvent mixture. The choice of ligands is critical in determining the final properties of the complex. Common classes of ligands include:

-

β-Diketones: Such as acetylacetone and benzoylacetone, which coordinate to the Eu³⁺ ion through two oxygen atoms.[3]

-

Organic Carboxylic Acids: Benzoic acid and terephthalic acid are examples of ligands that coordinate via oxygen atoms.[3]

-

N-Heterocyclic Ligands: Ligands like 1,10-phenanthroline (phen) and 2,2'-bipyridine (bpy) coordinate through nitrogen atoms.[3]

-

Phosphine Oxides: These are effective ligands that coordinate through the phosphoryl oxygen atom.[6]

Experimental Protocol: Synthesis of a Europium(III) Complex with Methylene bis(diphenylphosphine oxide) (HMPPO) [8]

-

Precursor Solution: Prepare an aqueous solution of europium(III) perchlorate (0.2 mmol).

-

Ligand Solution: In a separate flask, dissolve HMPPO (0.4 mmol) and sodium hydroxide (0.4 mmol) in ethanol (20 mL).

-

Reaction: Add the europium(III) perchlorate solution dropwise to the ethanolic ligand solution with vigorous stirring.

-

Heating: Heat the reaction mixture at 70-80°C for 6 hours.

-

Isolation and Purification: Filter the resulting solid, dry it, and recrystallize from hot ethanol to obtain colorless single crystals of ₃·2H₂O.

Structural Diversity in this compound Coordination Compounds

The coordination chemistry of the europium(III) ion is characterized by high and flexible coordination numbers, typically ranging from 6 to 12.[9] In the case of this compound complexes, coordination numbers of 8 and 9 are most prevalent.[6] The coordination geometry is highly dependent on the steric and electronic properties of the coordinated ligands.[6]

The perchlorate anion, while generally considered non-coordinating, can in some cases participate in the primary coordination sphere, particularly in the solid state or in non-coordinating solvents.[6] The coordination of the perchlorate anion can be monodentate, bidentate, or bridging.

Caption: Coordination modes of the perchlorate anion in europium complexes.

| Complex | Coordination Number | Geometry | Reference |

| ₃ | 9 | Distorted tricapped trigonal prism | [6] |

| ₃·2H₂O | 8 | Distorted square antiprism | [8] |

| Eu(III) complex with pyridoxal-semicarbazone | 9 | - | [6] |

| EuA₄⁻ (A = lactate) in aqueous solution | 8 | Octahedral | [10] |

Table 1: Examples of coordination environments in europium(III) complexes.

Photophysical Properties: The "Antenna Effect"

A key feature of the luminescence of europium(III) complexes is the "antenna effect," also known as sensitized luminescence.[3][4] In this process, the organic ligands, which have strong absorption in the UV region, absorb incident light and transfer the energy to the central Eu³⁺ ion.[4][11] The Eu³⁺ ion then de-excites by emitting its characteristic red light.[4] This mechanism overcomes the inherently weak absorption of the Eu³⁺ ion itself.

The efficiency of this energy transfer process is crucial for achieving high luminescence quantum yields.[4] For efficient energy transfer, the triplet state energy level of the ligand must be slightly higher than the emissive ⁵D₀ level of the Eu³⁺ ion.[12]

Caption: The "Antenna Effect" mechanism for sensitized luminescence in europium(III) complexes.

The luminescence quantum yield (η) is a measure of the efficiency of this process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] High quantum yields, in some cases approaching 100%, have been reported for certain europium complexes.[3][13]

Applications in Research and Drug Development

The unique luminescent properties of this compound coordination compounds have led to their application in a variety of fields:

-

Bio-imaging and Sensing: The long luminescence lifetime and large Stokes shift of europium complexes make them ideal probes for time-resolved fluorescence microscopy and immunoassays, reducing background interference from autofluorescence.[4][11]

-

Drug Development: Europium complexes can be used as luminescent labels for tracking the uptake and distribution of drug molecules in cells and tissues.

-

Materials Science: These complexes are incorporated into polymers and other materials to create luminescent devices, such as organic light-emitting diodes (OLEDs).[4][11]

-

Anti-counterfeiting: The sharp and characteristic emission spectra of europium complexes can be used as security markers in inks and coatings.[9]

Safety Considerations for Handling Perchlorate Compounds

Perchlorate salts, including europium(III) perchlorate, are strong oxidizing agents.[14] When mixed with organic compounds, they can form explosive mixtures that are sensitive to heat, friction, and impact.[15][16] Therefore, strict safety protocols must be followed when handling these materials.

Core Safety Directives:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Ventilation: All work with perchlorate compounds should be conducted in a well-ventilated chemical fume hood.[14]

-

Avoid Combustible Materials: Do not store or handle perchlorate compounds near combustible materials.[14]

-

Small-Scale Reactions: Whenever possible, work with small quantities of material to minimize potential hazards.

-

Avoid Grinding and Impact: Do not grind or subject perchlorate-containing compounds to mechanical shock.

-

Disposal: Dispose of all perchlorate waste according to institutional and regulatory guidelines for hazardous materials.

Conclusion

This compound is a versatile and valuable precursor in the field of coordination chemistry. Its use allows for the synthesis of a vast array of luminescent complexes with tunable properties. The understanding of the principles of ligand design, the "antenna effect," and the structural chemistry of these compounds is crucial for the development of new technologies in areas ranging from biomedical diagnostics to advanced materials. While the energetic nature of the perchlorate anion necessitates stringent safety precautions, the potential rewards in terms of scientific discovery and technological innovation are substantial.

References

-

MDPI. (2023). Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (2017). Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2018). Crystal Structure and Properties of an Energetic Perchlorate Complex Compound with Copper and Cytosine. Retrieved from [Link]

-

Wikipedia. (n.d.). Lanthanum. Retrieved from [Link]

-

ACS Publications. (n.d.). Inorganic Chemistry Journal. Retrieved from [Link]

-

RSC Publishing. (2024). Europium(ii/iii) coordination chemistry toward applications. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (2024). Europium(III) coordination chemistry: structure, spectra and hypersensitivity. Retrieved from [Link]

-

Taylor & Francis Online. (2000). synthesis, characterization and crystal structure of a complex of this compound with methylene. Retrieved from [Link]

-

ACS Publications. (1998). Synthesis, Characterization, and Luminescence of Europium(III) Schiff Base Complexes. Inorganic Chemistry. Retrieved from [Link]

-

PubMed Central. (2024). Structural and Thermodynamic Analyses of the Complexation of Pr(III), Nd(III), and Eu(III) with Lactate for Simulating the TALSPEAK Process. Retrieved from [Link]

-

National Institutes of Health. (2024). Europium(ii/iii) coordination chemistry toward applications. PubMed. Retrieved from [Link]

-

Reddit. (2023). Least dangerous way of making lanthanide perchlorates. Retrieved from [Link]

-

RSC Publishing. (2021). Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield. Inorganic Chemistry Frontiers. Retrieved from [Link]

-

National Institutes of Health. (2017). Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand. Retrieved from [Link]

-

Semantic Scholar. (2024). Europium(ii/iii) coordination chemistry toward applications. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). Lanthanum(III) Perchlorate Hexahydrate. Retrieved from [Link]

-

National Institutes of Health. (2024). Europium(ii/iii) coordination chemistry toward applications. PMC. Retrieved from [Link]

Sources

- 1. Europium(II/III) coordination chemistry toward applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Europium(ii/iii) coordination chemistry toward applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 13537-22-9 | Benchchem [benchchem.com]

- 7. reddit.com [reddit.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural and Thermodynamic Analyses of the Complexation of Pr(III), Nd(III), and Eu(III) with Lactate for Simulating the TALSPEAK Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 16. americanelements.com [americanelements.com]

The Elusive Architecture of Hydrated Europium Perchlorate: A Technical Guide to its Crystalline Forms

Introduction: The Significance of Europium's Coordination Sphere

Europium, a key member of the lanthanide series, holds a unique position in materials science and drug development. Its trivalent ion, Eu(III), is celebrated for its sharp, temperature-sensitive luminescence, a property intrinsically linked to the geometry of its immediate coordination environment. The arrangement of ligands—be it solvent molecules or organic chelators—around the Eu(III) center dictates the symmetry of the crystal field, which in turn governs the probabilities of its f-f electronic transitions. Consequently, a precise understanding of the crystal structure of europium compounds is paramount for the rational design of luminescent probes, contrast agents for magnetic resonance imaging (MRI), and catalysts.

Europium perchlorate, Eu(ClO₄)₃, serves as a common precursor for the synthesis of more complex europium-containing materials. Its hydrated forms are of particular interest as they represent the foundational coordination environment from which further ligand exchange reactions proceed. However, despite its widespread use, a definitive single-crystal X-ray diffraction study of a simple this compound hydrate, such as the hexahydrate or nonahydrate, remains conspicuously absent from the published literature. This guide, therefore, aims to provide a comprehensive overview of the known crystal structure of anhydrous this compound and to extrapolate the likely structural features of its hydrated analogues based on established principles of lanthanide coordination chemistry and data from isostructural compounds.

The Anhydrous State: A Well-Defined Starting Point

The crystal structure of anhydrous this compound, Eu(ClO₄)₃, has been successfully determined and provides a solid foundation for understanding the coordination preferences of the Eu(III) ion with the perchlorate anion.

Crystallographic Data for Anhydrous this compound

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a (Å) | 9.400(3) |

| c (Å) | 5.918(1) |

| Z | 2 |

The structure reveals a nine-coordinate europium ion. Each Eu(III) center is surrounded by nine oxygen atoms originating from nine different tridentate perchlorate anions. This arrangement forms a slightly distorted tricapped trigonal prism. The perchlorate ions act as bridging ligands, creating a three-dimensional network.

The Hydrated States: An Exploration of Probable Structures

In the presence of water, the coordination sphere of the Eu(III) ion is expected to be dominated by water molecules, with the perchlorate ions potentially being relegated to the outer coordination sphere as counter-ions. The exact number of coordinated water molecules, or the hydration number, is a critical parameter that influences the overall crystal structure.

Evidence for Higher Hydration Numbers

Extended X-ray Absorption Fine Structure (EXAFS) studies of aqueous solutions of rare earth perchlorates suggest that the hydration number for europium is likely between eight and nine.[1] This is consistent with the general trend observed in hydrated lanthanide salts, where the larger, earlier lanthanides tend to exhibit a coordination number of nine, while the smaller, later lanthanides favor a coordination number of eight.

Plausible Structures for this compound Hydrates

Given the evidence, two primary hydrated forms are anticipated for this compound: a nonahydrate and a hexahydrate.

-

This compound Nonahydrate, ₃ : This is the most probable structure for the fully hydrated salt. The cation would consist of a central Eu(III) ion coordinated to nine water molecules, forming a tricapped trigonal prismatic geometry. The three perchlorate anions would reside in the crystal lattice, charge-balancing the [Eu(H₂O)₉]³⁺ complex and participating in a network of hydrogen bonds with the coordinated water molecules.

-

This compound Hexahydrate, [Eu(H₂O)₆(ClO₄)₂]ClO₄ or ₃ : The structure of the hexahydrate is more ambiguous. It could involve a complex cation where the Eu(III) is coordinated to six water molecules and two perchlorate anions, resulting in an eight-coordinate species. The remaining perchlorate would act as a counter-ion. Alternatively, the Eu(III) ion could be coordinated solely to six water molecules, forming an octahedral [Eu(H₂O)₆]³⁺ cation, with all three perchlorate anions in the outer sphere. The latter is less likely for lanthanides, which typically exhibit higher coordination numbers. A structure analogous to that of iron(III) perchlorate nonahydrate, ₃·3H₂O, where the cation is hexaaquoiron(III), provides a potential model for a hexahydrated this compound with additional lattice water molecules.[2]

Experimental Workflow for Crystal Structure Determination

The definitive elucidation of the crystal structure of this compound hydrates requires a systematic experimental approach. The following protocol outlines the key steps for the synthesis, crystallization, and structural analysis of these elusive compounds.

Step-by-Step Experimental Protocol

-

Synthesis of this compound Solution:

-

Carefully dissolve a stoichiometric amount of high-purity europium(III) oxide (Eu₂O₃) in a minimal amount of concentrated perchloric acid (HClO₄).

-

Gently heat the mixture to ensure complete dissolution.

-

Allow the solution to cool to room temperature.

-

-

Single Crystal Growth:

-

Employ slow evaporation of the aqueous solution at a constant temperature. This can be achieved by placing the solution in a loosely covered container within a desiccator containing a suitable drying agent.

-

Alternatively, utilize a solvent/anti-solvent diffusion method. Layer a less polar solvent in which this compound is insoluble (e.g., acetone) over the aqueous solution. Slow diffusion of the anti-solvent will induce crystallization at the interface.

-

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis:

-

Carefully select a well-formed, single crystal of suitable size and mount it on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

-

Process the raw diffraction data to obtain a set of indexed reflections.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the heavy atoms (Eu, Cl).

-

Refine the structural model using full-matrix least-squares methods to locate the positions of the lighter atoms (O, H) and to refine atomic coordinates, displacement parameters, and site occupancy factors.

-

The logical flow of this experimental process is depicted in the following diagram:

Visualizing the Coordination Environment

The coordination geometry around the europium ion is a key determinant of its spectroscopic properties. The following diagrams illustrate the structure of the anhydrous Eu(ClO₄)₃ and the predicted structure of the [Eu(H₂O)₉]³⁺ cation.

Conclusion: A Call for Definitive Structural Elucidation

The crystal structures of this compound hydrates represent a significant yet unresolved area in lanthanide coordination chemistry. While the anhydrous structure provides a valuable reference, the precise arrangements of water molecules and perchlorate ions in the hydrated forms are critical for a complete understanding of their chemical behavior. The experimental framework presented here offers a clear pathway to obtaining this crucial information. The future determination of these structures will undoubtedly provide invaluable insights for researchers, scientists, and drug development professionals working with europium-based materials, enabling a more predictable and rational design of novel functional compounds.

References

-

de Sá, G. F., da Silva, E. N., & Malta, O. L. (1998). Crystalline and Molecular Structures of Anhydrous Lanthanide Perchlorates Ln(ClO4)3 with Ln=La, Ce. Journal of Solid State Chemistry, 137(2), 332-337. [Link]

-

Hennings, E., Schmidt, H., & Voigt, W. (2014). Crystal structure of iron(III) perchlorate nonahydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), i69–i70. [Link]

-

Yamaguchi, T., Nomura, M., Wakita, H., & Ohtaki, H. (1988). An extended x‐ray absorption fine structure study of aqueous rare earth perchlorate solutions in liquid and glassy states. The Journal of Chemical Physics, 89(8), 5153-5159. [Link]

-

Kandabadage, T., Legnon, B., & Baranets, S. (2024). Comprehensive structural study of lanthanide(III) chloride hydrates: [RECl3·xH2O (RE = La–Nd, Sm–Lu; x = 6, 7)]. Acta Crystallographica Section E: Crystallographic Communications, 80(12), 1342-1349. [Link]

Sources

Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of Europium Perchlorate in Organic Solvents

Foreword: The Unseen Influence of the Solvent Environment

In the realm of lanthanide chemistry, where the unique luminescent and magnetic properties of elements like europium are harnessed for applications ranging from bio-imaging to catalysis, the choice of solvent is paramount. While aqueous systems are well-characterized, the true potential of europium-based materials is often unlocked in the diverse and tunable world of organic solvents. Europium perchlorate, Eu(ClO₄)₃, serves as a common and versatile precursor for the synthesis of a myriad of functional complexes. However, its efficacy is intrinsically linked to its solubility and behavior in the chosen reaction medium.

This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents, moving beyond simple data points to elucidate the underlying principles that govern its dissolution. As researchers, scientists, and drug development professionals, a deep understanding of these interactions is not merely academic; it is the cornerstone of rational experimental design, process optimization, and the successful development of novel europium-based technologies. We will delve into the nuanced interplay of cation-solvent interactions, the often-overlooked role of the perchlorate anion, and the practical methodologies for accurately determining solubility. This guide is structured to provide not just the "what," but the critical "why" that empowers informed and innovative research.

The Nature of the Solute: Understanding this compound

Europium(III) perchlorate is an inorganic salt that typically exists in its hydrated form, Eu(ClO₄)₃ · nH₂O. The presence of water of hydration is a critical factor influencing its solubility in organic solvents. For most applications in non-aqueous media, the anhydrous form is preferred to prevent water from competing with the desired organic ligands for coordination sites on the Eu³⁺ ion.

Synthesis of Anhydrous Europium(III) Perchlorate

The preparation of anhydrous europium(III) perchlorate from its hydrated precursor is a crucial first step for many synthetic procedures. Simple heating of the hydrated salt is often insufficient and can lead to the formation of oxychlorides. A more reliable method involves dehydration using a strong dehydrating agent.

Protocol for Dehydration of Europium(III) Perchlorate Hydrate:

-

Place the hydrated europium(III) perchlorate in a round-bottom flask equipped with a reflux condenser.

-

Add a significant excess of triethyl orthoformate or 2,2-dimethoxypropane, which will react with water to form volatile byproducts.

-

Gently reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours. The progress of the dehydration can be monitored by observing the cessation of the evolution of volatile byproducts.

-

After the reaction is complete, the excess dehydrating agent and byproducts are removed under vacuum, yielding the anhydrous europium(III) perchlorate as a free-flowing powder.

-

The anhydrous salt should be stored in a desiccator or glovebox to prevent rehydration.

The Solvent's Role: A Dance of Donation and Dielectrics

The solubility of an ionic compound like this compound in an organic solvent is a complex phenomenon dictated by the thermodynamics of the dissolution process. This process can be conceptually broken down into three steps: the energy required to break the crystal lattice of the salt (lattice energy), the energy required to create a cavity in the solvent, and the energy released upon solvation of the ions. For dissolution to be favorable, the energy released during solvation must overcome the lattice energy.

The Dominance of the Donor Number

The primary interaction driving the solvation of the Eu³⁺ ion is the formation of coordinate bonds with solvent molecules that can act as Lewis bases. The strength of this interaction is effectively quantified by the Gutmann Donor Number (DN), a measure of the solvent's Lewis basicity.[1] Solvents with high donor numbers are generally better at solvating the hard Lewis acidic Eu³⁺ ion.

The perchlorate anion (ClO₄⁻), being large and having a delocalized charge, is a very weakly coordinating anion.[2] This means it has a low tendency to form inner-sphere complexes with the Eu³⁺ ion in solution, allowing solvent molecules to dominate the primary coordination sphere.

Preferential Solvation in Mixed Solvent Systems

In mixed aqueous-organic solvent systems, a clear trend of preferential solvation is observed. Studies have shown that in mixtures of water with alcohols (methanol, ethanol), acetone, and acetonitrile, the Eu³⁺ ion is preferentially hydrated by water molecules.[2] This is because water, despite having a moderate donor number, is a small molecule and can effectively pack around the cation.

Conversely, in mixtures with solvents possessing high donor numbers, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), the Eu³⁺ ion is preferentially solvated by the organic solvent.[2] This highlights the dominant role of the solvent's Lewis basicity in dictating the composition of the inner solvation sphere.

The general order of preferential solvation for Eu(III) in mixed aqueous systems, from strongest to weakest preference for the organic solvent, is as follows:

Hexamethylphosphoramide (HMPA) > Dimethyl sulfoxide (DMSO) > N,N-dimethylformamide (DMF) > N,N-dimethylacetamide (DMAc) > Water > Pyridine > Methanol > Ethanol > Acetone > Acetonitrile[2]

Caption: Solvation preference of the Eu³⁺ ion by various organic solvents.

Quantitative and Qualitative Solubility Data

| Solvent | Donor Number (kcal/mol) | Dielectric Constant (25 °C) | Qualitative Solubility of Eu(ClO₄)₃ |

| Amides | |||

| N,N-Dimethylformamide (DMF) | 26.6 | 36.7 | High |

| N,N-Dimethylacetamide (DMAc) | 27.8 | 37.8 | High |

| Sulfoxides | |||

| Dimethyl sulfoxide (DMSO) | 29.8 | 46.7 | Very High |

| Alcohols | |||

| Methanol | 19 | 32.7 | Moderate |

| Ethanol | 20 | 24.5 | Moderate |

| Nitriles | |||

| Acetonitrile | 14.1 | 37.5 | Moderate to High |

| Ketones | |||

| Acetone | 17.0 | 20.7 | Moderate |

| Ethers | |||

| Tetrahydrofuran (THF) | 20.0 | 7.6 | Low to Moderate |

| Non-polar Solvents | |||

| Toluene | 0.1 | 2.4 | Insoluble |

| Hexane | ~0 | 1.9 | Insoluble |

Note: "High" solubility generally implies the ability to form solutions in the concentration range required for most synthetic and spectroscopic applications (e.g., > 0.01 M). "Moderate" suggests that while dissolution occurs, achieving high concentrations may be difficult. "Low" indicates limited dissolution. The solubility is highly dependent on the anhydrous nature of the salt and the solvent.

Experimental Determination of Solubility: A Practical Guide

The accurate determination of the solubility of this compound in organic solvents requires meticulous experimental technique, particularly given the hygroscopic nature of the anhydrous salt and many of the solvents. The isothermal saturation method is a robust and widely used technique.[3][4]

Isothermal Saturation Method

This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Protocol for Isothermal Saturation Solubility Determination:

-

Preparation: In a glovebox or under an inert atmosphere, add an excess of anhydrous europium(III) perchlorate to a known volume or mass of the anhydrous organic solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature bath or shaker and agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved salt.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure a solid-free liquid phase for analysis, the supernatant can be carefully decanted, or the solution can be filtered through a syringe filter suitable for the organic solvent being used. This step should be performed at the equilibration temperature to avoid changes in solubility.

-

Concentration Analysis: The concentration of europium(III) in the saturated solution can be determined by a variety of analytical techniques:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): This is a highly sensitive and accurate method. A known volume of the saturated solution is carefully diluted with an appropriate solvent (often dilute nitric acid) to a concentration within the linear range of the instrument.

-

UV-Vis Spectroscopy: If the this compound solution exhibits a characteristic absorbance in the UV-Vis spectrum, a calibration curve can be constructed using solutions of known concentration to determine the concentration of the saturated solution.

-

Gravimetric Analysis: A known volume of the saturated solution is taken, and the solvent is carefully evaporated under vacuum. The mass of the remaining solid this compound is then measured. This method is less sensitive than spectroscopic techniques and requires careful handling to avoid decomposition of the salt.

-

Caption: Workflow for the isothermal saturation method for solubility determination.

Concluding Remarks for the Practicing Scientist

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a wide array of applications. While a universal solvent does not exist, a judicious selection based on the principles of Lewis acidity/basicity, as quantified by the donor number, provides a rational starting point for experimental design. Solvents with high donor numbers, such as DMSO and DMF, are excellent choices for achieving high concentrations of dissolved this compound, facilitating spectroscopic studies and the synthesis of europium-containing coordination complexes.

For any application, it is imperative to use the anhydrous form of this compound and to work under inert and anhydrous conditions to obtain reproducible and meaningful results. The experimental protocols outlined in this guide provide a robust framework for the preparation of the anhydrous salt and the accurate determination of its solubility. By understanding and applying these principles and techniques, researchers can confidently navigate the non-aqueous chemistry of europium and unlock its full potential in their scientific endeavors.

References

-

OSTI.GOV. (n.d.). Early Lanthanide(III) Acetonitrile-Solvento Adducts with Iodide and Non-Coordinating Anions. Retrieved from [Link]

- J. Inorg. Nucl. Chem. 1962, 24, 387. (No direct link available)

-

Sciencemadness Wiki. (2016, August 15). Solubility. Retrieved from [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Europium(III)-triflate interactions in water and aqueous methanol studied by UV–vis and luminescence. Retrieved from [Link]

- Google Patents. (n.d.). US4012492A - Synthesis of anhydrous metal perchlorates.

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES Volume 61 ALKALI METAL AND AMMONIUM PERCHLORATES PART I. Retrieved from [Link]

- Journal of Chemical & Engineering Data, 2021, 66(11), 4235–4245. (No direct link available, article title: Solubility Determination and Thermodynamic Modeling of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K)

-

Indian Academy of Sciences. (n.d.). Polarography of europium(III) in water-dimethylformamide mixtures. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Gutmann Donor and Acceptor Numbers for Ionic Liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Frontiers. (n.d.). Gutmann's Donor and Acceptor Numbers for Ionic Liquids and Deep Eutectic Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]

- Inorganic Chemistry, 2008, 47(11), 4618–4626. (No direct link available, article title: Europium(III) and Its Halides in Anhydrous Room-Temperature Imidazolium-Based Ionic Liquids: A Combined TRES, EXAFS, and Molecular Dynamics Study)

-

Wikipedia. (n.d.). Samarium(III) perchlorate. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermodynamics of lanthanide(III) complexation in non-aqueous solvents. Retrieved from [Link]

- Journal of Chemical & Engineering Data, 2017, 62(9), 2689–2697. (No direct link available, article title: Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions)

-

Wikipedia. (n.d.). Europium(III) chloride. Retrieved from [Link]

-

Idaho National Laboratory. (2010, September 17). Thermodynamics and Kinetics of Advanced Separations Systems – FY 2010 Summary Report. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Effect of Acetonitrile Solvent on the Quantitative Determination of Europium (III) by Voltammetry and its Optimization using. Retrieved from [Link]

-

chemeurope.com. (n.d.). Europium(III) chloride. Retrieved from [Link]

-

YouTube. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Gutmann's Donor and Acceptor Numbers for Ionic Liquids and Deep Eutectic Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Donor number. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

-

Wisdomlib. (2025, July 31). Saturation solubility study: Significance and symbolism. Retrieved from [Link]

-

SciSpace. (n.d.). Structure and thermodynamics of lanthanide and actinide complexes in solution. Retrieved from [Link]

-

Coursera. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]

-

ResearchGate. (2025, November 27). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

-

ResearchGate. (2016, January 20). Ionic Association and Solvation in Solutions of Magnesium and Nickel Perchlorates in Acetonitrile. Retrieved from [Link]

Sources

Unveiling the Enigmatic Magnetism of Europium Perchlorate: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of the magnetic properties of europium perchlorate, a compound that presents a fascinating case study in the nuanced world of lanthanide magnetism. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a standard recitation of facts to offer a cohesive narrative grounded in the principles of electronic structure, ligand field theory, and advanced experimental characterization. Herein, we dissect the causal relationships between the atomic characteristics of the europium(III) ion and its observable magnetic behavior, offering both theoretical foundations and practical, field-proven experimental methodologies.

The Europium(III) Ion: An Unconventional Paramagnet

The magnetic properties of lanthanide ions are fundamentally distinct from those of transition metals.[1] Their 4f electrons, responsible for magnetism, are well-shielded from the chemical environment by the outer 5s and 5p electrons.[2] This shielding results in very weak interactions between the 4f electrons and ligand fields, leading to magnetic properties that are primarily governed by the ion's free-ion electronic structure.[1]

The trivalent europium ion (Eu³⁺) possesses a 4f⁶ electronic configuration. According to Hund's rules, this configuration results in a ground state term symbol of ⁷F₀. A crucial feature of this ground state is its total angular momentum quantum number, J = 0. Consequently, the ground state of a free Eu³⁺ ion is non-magnetic. However, this compound and its complexes exhibit paramagnetism that is strongly dependent on temperature.[3][4] This apparent contradiction is resolved by considering the closely lying excited electronic states.

The ⁷F term of Eu³⁺ is split by spin-orbit coupling into a series of J levels (⁷F₀, ⁷F₁, ⁷F₂, etc.). The first excited state, ⁷F₁, is only separated from the ⁷F₀ ground state by a small energy gap (approximately 350 cm⁻¹). This small energy difference allows for thermal population of the magnetic ⁷F₁ and higher excited states, even at moderate temperatures. This phenomenon, known as Van Vleck paramagnetism , is the primary source of the magnetic moment in europium(III) compounds.[5][6][7] The magnetic susceptibility, therefore, does not follow the simple Curie Law but is instead a sum of the contributions from the thermally populated excited states.[5][6][7]

Synthesis of this compound: A Gateway to Magnetic Exploration

The synthesis of europium(III) perchlorate is a foundational step for any investigation into its magnetic properties. A common and reliable method involves the reaction of europium(III) oxide with perchloric acid.[8]

Experimental Protocol: Synthesis of Europium(III) Perchlorate

Objective: To synthesize hydrated europium(III) perchlorate from europium(III) oxide.

Materials:

-

Europium(III) oxide (Eu₂O₃)

-

Concentrated perchloric acid (HClO₄)

-

Deionized water

-

Glass beakers and stirring rods

-

Heating plate

-

Filtration apparatus

Procedure:

-

Dissolution: Carefully add a stoichiometric amount of europium(III) oxide to a beaker containing a measured volume of concentrated perchloric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Heating and Stirring: Gently heat the mixture on a heating plate while stirring continuously to facilitate the dissolution of the oxide. Avoid boiling.

-

Filtration: Once the europium oxide has completely dissolved, allow the solution to cool to room temperature. If any solid impurities are present, filter the solution.

-

Crystallization: Slowly evaporate the solvent at room temperature or under reduced pressure to induce crystallization of hydrated europium(III) perchlorate.

-

Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold deionized water. Dry the crystals in a desiccator over a suitable drying agent.

Causality of Experimental Choices:

-

The use of perchloric acid provides the perchlorate counter-ion, which is a poor coordinating ligand. This is advantageous for studying the intrinsic magnetic properties of the europium ion, as it minimizes strong ligand field effects that could complicate the interpretation of magnetic data.

-

Gentle heating increases the rate of dissolution of the refractory europium oxide.

-

Slow crystallization is crucial for obtaining well-formed crystals suitable for single-crystal X-ray diffraction, which can provide invaluable information about the coordination environment of the Eu³⁺ ion.

Probing the Magnetic Landscape: Experimental Techniques

A comprehensive understanding of the magnetic properties of this compound necessitates the use of sophisticated experimental techniques. The two primary methods employed are SQUID magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an exceptionally sensitive technique for measuring the magnetic properties of materials as a function of temperature and applied magnetic field.[9][10][11] For this compound, temperature-dependent magnetic susceptibility measurements are paramount for characterizing its Van Vleck paramagnetism.

Experimental Protocol: SQUID Magnetometry of this compound

Objective: To measure the temperature-dependent magnetic susceptibility of a powdered sample of this compound.

Instrumentation:

-

SQUID Magnetometer (e.g., Quantum Design MPMS-3)[12]

Procedure:

-

Sample Preparation: A precisely weighed amount of powdered this compound is packed into a gelatin capsule or a straw sample holder.[13] The sample should be handled in a controlled environment to prevent hydration or dehydration.

-

Mounting: The sample holder is mounted in the magnetometer.

-

Measurement Protocol:

-

Zero-Field Cooling (ZFC): The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field.

-

Field Application: A small DC magnetic field (e.g., 1000 Oe) is applied.[9]

-

Data Acquisition (ZFC): The magnetic moment is measured as the temperature is increased from the lowest temperature to room temperature or higher.

-

Field Cooling (FC): The sample is cooled from the highest temperature back to the lowest temperature in the presence of the same applied magnetic field. The magnetic moment is measured during the cooling process.

-

-

Data Analysis: The raw magnetic moment data is converted to molar magnetic susceptibility (χₘ) and the product χₘT is plotted as a function of temperature.

Expected Results and Interpretation:

The χₘT vs. T plot for this compound is expected to be near zero at very low temperatures, reflecting the non-magnetic ⁷F₀ ground state. As the temperature increases, χₘT will rise due to the thermal population of the excited magnetic ⁷Fⱼ states, reaching a maximum before decreasing at higher temperatures.[4] This characteristic temperature dependence is a hallmark of Van Vleck paramagnetism in Eu³⁺ compounds.

Diagram: SQUID Magnetometry Workflow

Caption: Workflow for SQUID magnetometry of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons.[14][15] While the ⁷F₀ ground state of Eu³⁺ is EPR silent, EPR signals can be observed from thermally populated excited states or from the presence of Eu²⁺ impurities.

Experimental Protocol: EPR Spectroscopy of this compound

Objective: To detect and characterize paramagnetic species in a sample of this compound.

Instrumentation:

-

X-band EPR Spectrometer (e.g., Bruker EMX)[3]

-

Cryostat for low-temperature measurements

Procedure:

-

Sample Preparation: A small amount of powdered this compound is loaded into a quartz EPR tube. For solution studies, the compound is dissolved in a suitable solvent and the solution is flash-frozen in liquid nitrogen to create a glass.

-

Measurement Parameters:

-

Temperature: Low temperatures (e.g., 110 K) are typically required to observe signals from excited states and to reduce relaxation rates.[3]

-

Microwave Frequency: X-band (~9.5 GHz) is commonly used.[3]

-

Microwave Power: Low microwave power is used to avoid saturation of the signals.

-

Modulation Frequency and Amplitude: Typical values are 100 kHz and a few Gauss, respectively.[3]

-

-

Data Acquisition: The EPR spectrum is recorded by sweeping the magnetic field.

Interpretation of EPR Spectra:

The observation of an EPR signal would provide direct evidence for the presence of paramagnetic states. The g-factor and hyperfine splitting patterns can be used to identify the specific electronic state and to probe the local coordination environment of the europium ion. The absence of a signal at very low temperatures and its appearance upon warming would further confirm the thermal population of excited states.

Theoretical Framework: Modeling the Magnetic Susceptibility

The temperature-dependent magnetic susceptibility of this compound can be modeled using the principles of Van Vleck paramagnetism.[6][7] The molar magnetic susceptibility (χₘ) is given by the following equation, which takes into account the energies (Eⱼ) and the first- and second-order Zeeman coefficients of the different J states:

χₘ = Nₐ * [Σⱼ ( (Wⱼ⁽¹⁾)²/kT - 2Wⱼ⁽²⁾ ) * exp(-Eⱼ/kT) ] / [ Σⱼ (2J+1) * exp(-Eⱼ/kT) ]

where Nₐ is Avogadro's number, k is the Boltzmann constant, and T is the temperature. Wⱼ⁽¹⁾ and Wⱼ⁽²⁾ are the first- and second-order Zeeman coefficients, respectively.

The primary contribution to the paramagnetism arises from the ⁷F₁ and ⁷F₂ states. The energy separation between these states and the ⁷F₀ ground state is a critical parameter in the model.

The Influence of the Crystal Field

In a solid-state material like this compound, the Eu³⁺ ion is not truly "free." It is surrounded by counter-ions (perchlorate) and potentially water molecules, which create an electrostatic field known as the crystal field or ligand field.[16][17][18] This field lifts the (2J+1)-fold degeneracy of the ⁷Fⱼ levels.[17] The nature and magnitude of this splitting depend on the symmetry and strength of the coordination environment. For instance, in a hydrated this compound, the Eu³⁺ ion is likely coordinated by water molecules, leading to a specific crystal field splitting pattern. This splitting further influences the magnetic properties by altering the energy levels that are thermally populated.

Diagram: Energy Level Splitting of Eu³⁺

Caption: Splitting of Eu³⁺ energy levels by spin-orbit coupling and crystal field.

Data Summary and Conclusion

The magnetic properties of this compound are summarized in the table below, providing a clear overview of the key parameters.

| Magnetic Property | Theoretical Value/Behavior | Experimental Observation |

| Ground State (⁷F₀) | J=0, Non-magnetic | Diamagnetic at T → 0 K |

| Paramagnetism | Van Vleck type | Temperature-dependent |

| χₘT vs. T | Increases from 0, peaks, then decreases | Characteristic curve observed with SQUID |

| EPR Spectrum | No signal from ground state | Signals may appear at higher temperatures |

References

-

Wiley-VCH. (n.d.). Electronic Structure and Magnetic Properties of Lanthanide Molecular Complexes. Retrieved from [Link]

-

SQUID Magnetometry and Low Temperature - ICMM-CSIC. (2023, June 30). SQUID Magnetometer Quantum Design MPMS-3. Retrieved from [Link]

-

European Magnetism Association. (n.d.). Crystal field. Retrieved from [Link]

-

Allen, M. J., et al. (2015). Spectroscopic Characterization of the +3 and +2 Oxidation States of Europium in a Macrocyclic Tetraglycinate Complex. PMC. Retrieved from [Link]

-

Takikawa, Y., Ebisu, S., & Nagata, S. (2010). Van Vleck paramagnetism of the trivalent Eu ions. Journal of Physics and Chemistry of Solids, 71(11), 1592-1598. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic setup of a SQUID magnetometer with 2nd order gradiometer. Retrieved from [Link]

-

Dalton Transactions. (2014). Magnetic properties of a europium(iii) complex – possible multiplet crossover. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). Determination of an Electron Paramagnetic Resonance Protocol for Characterization of Europium, Thulium Co-Doped Yttria (YET) Nanoparticles. Retrieved from [Link]

-

Lirias. (n.d.). Interpretation of europium(III) spectra. Retrieved from [Link]

-

PubMed. (2019). SQUID magnetometry combined with in situ cyclic voltammetry: A case study of tunable magnetism of [Formula: see text]-Fe2O3 nanoparticles. Retrieved from [Link]

-

Mantid Project. (2021, June 3). Crystal Field Theory. Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature dependence of the magnetic susceptibility (χ and χ −1 data) of CeRu 2 Mg 5 measured at 10 kOe. Retrieved from [Link]

-

Van Vleck Magnetism and High Magnetic Fields: new effects and new perspectives. (n.d.). Retrieved from [Link]

-

AIP Publishing. (1962). Magnetic Case History of the Eu 3+ Ion. Retrieved from [Link]

-

Arulmigu Palaniandavar Arts college for Women, Palani. PG Department of Chemistry. (n.d.). Learning Resources Magnetic properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature dependence of the magnetic susceptibility (χ and χ -1 data) of EuIrIn 4 measured in ZFC-mode with an applied field of 10 kOe. Retrieved from [Link]

-

ChemRxiv. (2021). In Situ Compensation Method for Precise Integral SQUID Magnetometry of Miniscule Biological, Chemical, and Pow-der Specimens Requiring the Use of Capsules. Retrieved from [Link]

-

MDPI. (2021). Enhancement of the Luminescence Properties of Eu (III) Containing Paramagnetic Saponite Clays. Retrieved from [Link]

-

Chemistry LibreTexts. (2016, February 2). 8.5: Crystal Field Theory: Optical and Magnetic Properties. Retrieved from [Link]

-

RSC Publishing. (n.d.). From strong to weak interaction: reconciling SQUID and μSQUID-EPR data in anomalous Co(II) dimers. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of an Electron Paramagnetic Resonance Protocol for Characterization of Europium, Thulium Co-Doped Yttria (YET) Nanoparticles | Request PDF. Retrieved from [Link]

-

SciELO. (2018). Synthesis, Characterization, and Application of Europium(III) Complexes as Luminescent Markers of Banknotes. Retrieved from [Link]

-

ResearchGate. (n.d.). Van Vleck paramagnetism of the trivalent Eu ions | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Gadolinium. Retrieved from [Link]

-

Muroran Institute of Technology. (2010). Van Vleck paramagnetism of the trivalent Eu ions. Retrieved from [Link]

Sources

- 1. arxiv.org [arxiv.org]

- 2. Synthesis, Crystal Structure, and Optical and Magnetic Properties of the New Quaternary Erbium Telluride EuErCuTe3: Experiment and Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic Characterization of the +3 and +2 Oxidation States of Europium in a Macrocyclic Tetraglycinate Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnetic properties of a europium(iii) complex – possible multiplet crossover - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. phys.sci.hokudai.ac.jp [phys.sci.hokudai.ac.jp]

- 7. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. From strong to weak interaction: reconciling SQUID and μSQUID-EPR data in anomalous Co( ii ) dimers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI01387A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. SQUID magnetometry combined with in situ cyclic voltammetry: A case study of tunable magnetism of [Formula: see text]-Fe2O3 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]

- 13. chemrxiv.org [chemrxiv.org]

- 14. jetp.ras.ru [jetp.ras.ru]

- 15. warwick.ac.uk [warwick.ac.uk]

- 16. magnetism.eu [magnetism.eu]

- 17. Crystal Field Theory [docs.mantidproject.org]

- 18. chem.libretexts.org [chem.libretexts.org]

thermal decomposition of europium perchlorate

An In-Depth Technical Guide to the Thermal Decomposition of Europium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the , a topic of significant interest in materials science and coordination chemistry. Our focus is on delivering field-proven insights and robust, self-validating protocols to empower researchers in their experimental endeavors.

Introduction to this compound

This compound, Eu(ClO₄)₃, is a salt composed of the trivalent europium cation (Eu³⁺) and the perchlorate anion (ClO₄⁻). Its significance stems from the unique luminescent properties of the Eu³⁺ ion, which are highly sensitive to the local coordination environment. The thermal decomposition of this compound is a critical area of study, as it dictates the formation of various europium-containing materials, such as oxides and oxychlorides, which have applications in phosphors, catalysts, and other advanced materials. Understanding the decomposition pathway is paramount for controlling the synthesis of these materials with desired purity and morphology.

The perchlorate anion is a strong oxidizing agent, making the thermal decomposition of metal perchlorates an energetic process that requires careful handling and precise experimental control. The decomposition is not a simple, one-step event but rather a complex series of reactions involving dehydration, decomposition of the perchlorate anion, and the formation of intermediate species.

Synthesis and Characterization of this compound

A prerequisite to studying its thermal decomposition is the synthesis of high-purity this compound. A common and reliable method involves the reaction of europium(III) oxide (Eu₂O₃) with a slight excess of concentrated perchloric acid (HClO₄).

Experimental Protocol: Synthesis of this compound Hydrate

-

Reaction Setup: In a well-ventilated fume hood, carefully add 1.0 g of high-purity Eu₂O₃ to a beaker containing 10 mL of 70% perchloric acid. The acid should be in slight excess to ensure complete reaction of the oxide.

-

Dissolution: Gently heat the mixture on a hot plate at approximately 60-80 °C with continuous stirring until the europium oxide has completely dissolved, resulting in a clear, colorless solution.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization of this compound hydrate, Eu(ClO₄)₃·nH₂O.

-

Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the crystals sparingly with small aliquots of ice-cold distilled water to remove excess perchloric acid.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent, such as P₄O₁₀ or anhydrous CaCl₂, until a constant weight is achieved. Caution: Do not heat the hydrated salt to accelerate drying, as this can lead to uncontrolled decomposition.

Characterization

The synthesized this compound hydrate should be characterized to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: To confirm the presence of perchlorate ions and water of hydration. The perchlorate ion (T_d symmetry) exhibits characteristic vibrational modes.

-

Elemental Analysis: To determine the precise stoichiometry, including the number of water molecules of hydration.

-

Thermogravimetric Analysis (TGA): To determine the water content and the decomposition pattern.

The Thermal Decomposition Pathway of this compound

The is a multi-step process that is highly dependent on the experimental conditions, particularly the heating rate and the atmosphere. The general pathway involves dehydration followed by the decomposition of the anhydrous salt.

Step 1: Dehydration

The hydrated this compound, Eu(ClO₄)₃·nH₂O, first undergoes dehydration upon heating. This process typically occurs in multiple, often overlapping, steps corresponding to the sequential loss of water molecules. The temperature and number of steps can vary depending on the specific hydrate.

Step 2: Decomposition of Anhydrous this compound

Following dehydration, the anhydrous Eu(ClO₄)₃ decomposes. This is a complex redox reaction where the perchlorate anion acts as an oxidizing agent. The decomposition proceeds through the formation of intermediate species, primarily europium oxychloride (EuOCl), before ultimately yielding europium(III) oxide (Eu₂O₃) at higher temperatures.

The overall decomposition can be summarized by the following reactions:

Eu(ClO₄)₃(s) → EuOCl(s) + Cl₂(g) + 5.5 O₂(g) 2 EuOCl(s) + 0.5 O₂(g) → Eu₂O₃(s) + Cl₂(g)

It is important to note that the exact stoichiometry of the gaseous products can vary.

Visualizing the Decomposition Pathway

Caption: Generalized thermal decomposition pathway of this compound hydrate.

Experimental Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) are powerful techniques to elucidate the decomposition pathway.

Experimental Protocol: TGA-DSC Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized Eu(ClO₄)₃·nH₂O into an alumina or platinum crucible.

-

Instrument Setup: Place the crucible in the TGA-DSC instrument.

-

Experimental Conditions:

-

Atmosphere: Typically, an inert atmosphere (e.g., nitrogen or argon) is used to study the intrinsic decomposition behavior. An oxidizing atmosphere (e.g., air or oxygen) can be used to investigate the influence of oxygen on the final product formation.

-

Heating Rate: A controlled heating rate, commonly 10 °C/min, is applied. Slower heating rates can sometimes resolve overlapping decomposition steps.

-

Temperature Range: Heat the sample from room temperature to approximately 800-1000 °C, ensuring the complete decomposition to the final oxide product.

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) will show distinct mass loss steps corresponding to dehydration and decomposition. The percentage mass loss for each step can be used to deduce the stoichiometry of the reactions.

-

The DSC curve (heat flow vs. temperature) will indicate whether the processes are endothermic (e.g., dehydration) or exothermic (e.g., decomposition of the perchlorate).

-

Data Presentation: TGA of this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |

| 1 | 100 - 250 | Variable | Dehydration (loss of nH₂O) |

| 2 | 350 - 450 | ~45-50% | Decomposition of Eu(ClO₄)₃ to EuOCl |

| 3 | 500 - 700 | ~5-10% | Conversion of EuOCl to Eu₂O₃ |

Note: The exact temperatures and mass losses are dependent on the specific hydrate and experimental conditions.

Visualizing the Experimental Workflow

An In-Depth Technical Guide to Europium Perchlorate: Synthesis, Properties, and Applications

This guide provides an in-depth exploration of europium(III) perchlorate, a pivotal compound in the advancement of luminescent materials and coordination chemistry. Intended for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer a synthesized understanding of the compound's properties, the rationale behind its synthesis and application, and the safety protocols essential for its handling.

Section 1: Chemical Identity and Physicochemical Properties

Europium(III) perchlorate is a salt that serves as a common starting material for the synthesis of various europium-containing complexes. Its utility stems from the unique properties of the Europium(III) ion, a lanthanide element renowned for its sharp, intense luminescence, combined with the non-coordinating nature of the perchlorate anion. It is crucial to distinguish between its different forms, as their properties and CAS numbers vary.

| Identifier | Anhydrous Europium(III) Perchlorate | Europium(III) Perchlorate Hexahydrate |

| IUPAC Name | europium(3+);triperchlorate | europium(3+);triperchlorate;hexahydrate[1] |

| CAS Number | 13537-22-9[2] | 36907-40-1 (also used for aqueous solutions)[3][4] |

| Molecular Formula | Eu(ClO₄)₃ | Eu(ClO₄)₃·6H₂O[1] |

| InChI Key | KDBBDPJZIDRZFY-UHFFFAOYSA-K | N/A |

The physicochemical properties of europium perchlorate are summarized below. Data for properties like melting and boiling points are often unavailable as the salt tends to decompose at elevated temperatures.

| Property | Anhydrous Europium(III) Perchlorate | Europium(III) Perchlorate Hexahydrate | Rationale and Insights |

| Molecular Weight | 450.31 g/mol [4] | 558.4 g/mol [1] | The hexahydrate incorporates six water molecules into its crystal lattice, significantly increasing its molar mass. |

| Appearance | White to light-yellow hygroscopic powder[2] | White crystalline powder[1] | The anhydrous form is highly sensitive to moisture and will readily absorb water from the atmosphere to form the hydrated state. |

| Density | 1.487 g/mL at 25 °C[2] | Not available | The density of the solid is a key parameter for reaction stoichiometry when measuring by volume. |

| Melting/Boiling Point | Not available (decomposes) | Not available (decomposes) | Perchlorate salts, being strong oxidizers, are often thermally unstable and will decompose before reaching a true melting or boiling point. |

| Water Solubility | Insoluble/Reacts[2] | Fully soluble[1] | The apparent contradiction in solubility is critical. The anhydrous form is highly reactive with water, readily forming the fully soluble hexahydrate. Therefore, direct dissolution of the anhydrous form is not a standard procedure; it is typically handled under inert conditions. |

Section 2: Synthesis and Characterization

The most direct and common synthesis of europium(III) perchlorate involves the reaction of europium(III) oxide (Eu₂O₃), a basic oxide, with concentrated perchloric acid (HClO₄). This method leverages a classic acid-base neutralization reaction to produce the salt and water.

Causality in Experimental Design

-

Choice of Precursor : Europium(III) oxide is a stable, readily available, and high-purity source of europium. Its use avoids the introduction of other anions that might be difficult to remove.

-

Controlled Conditions : The reaction between a strong acid and an oxide is exothermic. Slow, controlled addition of the acid to the oxide slurry prevents dangerous temperature spikes and ensures a complete reaction.

-

Isolation as Hexahydrate : In an aqueous environment, the europium ion will coordinate with water molecules. Upon concentration and cooling, the thermodynamically favored product to crystallize is the hexahydrate, Eu(ClO₄)₃·6H₂O. Obtaining the anhydrous form requires subsequent, rigorous dehydration under vacuum, a process not typically required for its use as a precursor in solution chemistry.

Experimental Protocol: Synthesis of Europium(III) Perchlorate Hexahydrate

This protocol is designed to be self-validating through clear observational steps and final characterization.

-

Reagent Preparation : Accurately weigh 3.52 g (10 mmol) of high-purity Europium(III) oxide (Eu₂O₃) into a 250 mL beaker equipped with a magnetic stir bar.

-

Initial Slurry : Add 50 mL of deionized water to the beaker and begin stirring to form a fine, white slurry.

-

Acidification (Critical Step) : In a fume hood, slowly add 6.0 mL of 70% perchloric acid (HClO₄, approx. 60 mmol) to the stirring slurry dropwise using a pipette. Justification : This provides a stoichiometric excess of acid to ensure all the insoluble oxide reacts. The slow addition is crucial to manage the exothermic nature of the reaction. An observable sign of reaction is the gradual dissolution of the white oxide.

-

Reaction Completion : Gently heat the mixture to 60-70°C on a hot plate while stirring. Continue heating until the solution becomes completely clear and colorless, indicating all Eu₂O₃ has reacted. This typically takes 1-2 hours.

-

Crystallization : Remove the beaker from the heat and allow it to cool slowly to room temperature. Cover the beaker with a watch glass and place it in an undisturbed location (e.g., a refrigerator at 4°C) for 24 hours to facilitate the growth of crystals.

-

Isolation and Washing : Collect the resulting white crystals by vacuum filtration using a Büchner funnel. Wash the crystals twice with small aliquots (5 mL) of ice-cold deionized water to remove any excess perchloric acid, followed by a wash with 5 mL of cold ethanol.

-

Drying : Dry the crystals under vacuum at room temperature for several hours. The final product is Eu(ClO₄)₃·6H₂O.

Workflow and Characterization

The synthesis process can be visualized as a straightforward workflow.

Self-Validation/Characterization : The identity and purity of the synthesized Eu(ClO₄)₃·6H₂O should be confirmed using standard analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy is an excellent method to confirm the presence of the perchlorate anion (strong, broad peak around 1100 cm⁻¹) and the water of hydration (broad peak around 3400 cm⁻¹). Elemental analysis can provide definitive confirmation of the Eu:Cl ratio and the degree of hydration.

Section 3: Core Applications in Research and Development

The utility of this compound is almost entirely derived from the photophysical properties of the Eu³⁺ ion.

The Foundation: Luminescence of Europium(III)

The luminescence of Eu³⁺ is characterized by its exceptionally sharp, "line-like" emission peaks, a long luminescence lifetime (microseconds to milliseconds), and a large Stokes shift. The most prominent emission is a brilliant red color, typically centered around 612-615 nm, which corresponds to the ⁵D₀ → ⁷F₂ electronic transition.

A significant challenge is that the Eu³⁺ ion itself absorbs light very weakly. To overcome this, a strategy known as the "Antenna Effect" is employed. Organic ligands with strong UV absorption are coordinated to the Eu³⁺ ion. These ligands act as "antennas," efficiently harvesting excitation energy and transferring it to the central metal ion, which then luminesces.[5][6]

The mechanism proceeds as follows:

-

Excitation : The organic ligand absorbs a photon (typically UV light), promoting it to an excited singlet state (S₁).

-

Intersystem Crossing (ISC) : The ligand rapidly undergoes intersystem crossing to a lower-energy, long-lived triplet state (T₁). This is a key step, as the triplet state lifetime is long enough for energy transfer to occur.

-

Energy Transfer (ET) : Energy is transferred non-radiatively from the ligand's triplet state to an excited state of the Eu³⁺ ion. For this to be efficient, the energy of the ligand's T₁ state must be slightly higher than the accepting energy level of the Eu³⁺ ion (the ⁵D₀ state).

-

Emission : The excited Eu³⁺ ion relaxes to its ground state by emitting a photon, producing its characteristic sharp luminescence.

Application: Time-Gated Luminescence Bioimaging

In biological imaging, a major challenge is autofluorescence from endogenous molecules (e.g., NADH, flavins), which creates a high background signal and reduces sensitivity. The long luminescence lifetime of Eu³⁺ complexes provides a perfect solution via Time-Gated Luminescence (TGL) microscopy .[7]

-

Principle : A pulsed laser excites the sample. The detector is then turned off for a short delay (nanoseconds). During this delay, the short-lived background autofluorescence decays completely. The detector is then turned on to collect the long-lived emission from the europium probe.

-

Causality : This technique works because the lifetime of typical autofluorescence is on the nanosecond scale, while the europium emission persists for microseconds or longer. By gating the detection, one can temporally filter out the noise, resulting in images with an exceptionally high signal-to-noise ratio.[8] This makes europium probes ideal for detecting low-concentration analytes in complex biological environments.

Application: Precursor for Advanced Materials

This compound is an ideal starting material for synthesizing coordination polymers and Metal-Organic Frameworks (MOFs).[9][10]

-

Rationale : The perchlorate (ClO₄⁻) anion is known as a weakly or "non-coordinating" anion. This means it has a very low tendency to bind to the Eu³⁺ ion in solution. This is experimentally advantageous because the coordination sites around the europium ion remain available to bind with the desired organic linker molecules, facilitating the predictable self-assembly of complex structures like MOFs.

-

Example - Eu-MOFs for Sensing : Researchers can synthesize MOFs where Eu³⁺ ions are linked by specific organic molecules. The resulting framework can have pores that selectively bind to target analytes (e.g., small molecules, metal ions).[9][11] The binding event can alter the local environment of the organic linker, which in turn affects the efficiency of the "antenna effect," leading to a measurable change (quenching or enhancement) in the Eu³⁺ luminescence. This allows for the creation of highly sensitive and selective chemical sensors.

Section 4: Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling. As a perchlorate, it is a strong oxidizing agent.

Hazards Summary :

-

Oxidizer : May intensify fire; oxidizer (Hazard Statement H272).[12] Contact with combustible materials may cause fire.[1]

-

Corrosive/Irritant : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

Safe Handling Protocols :

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12]

-

Avoid contact with combustible materials, strong reducing agents, and finely powdered metals.[1]

-

Avoid creating dust. If dust is formed, use appropriate respiratory protection.

-

Wash hands thoroughly after handling.

Storage and Incompatibilities :

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Crucially, store away from combustible materials and reducing agents.

-

The anhydrous form is hygroscopic and should be stored under an inert atmosphere if hydration is a concern for the intended application.

Conclusion